molecular formula C19H18N2O3 B12256970 N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide

Cat. No.: B12256970
M. Wt: 322.4 g/mol
InChI Key: VMBODOWMEZOZQY-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic small molecule based on a 1,4-dihydroquinolin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,4-dihydroquinolin-2-one core is a privileged structure known for its diverse biological activities. Derivatives of this scaffold are frequently investigated for their potential as therapeutic agents, particularly in oncology. For instance, structurally related dihydroquinolinone compounds have been identified as key intermediates in the development of novel anticancer agents . Furthermore, analogous compounds featuring the acetamide functionality are common in pharmacological research, as the acetamide group is a prevalent motif in many bioactive molecules and pharmaceutical compounds . The specific substitution pattern of this compound—featuring a 4-methoxyphenyl group at the 3-position and a methyl group on the ring nitrogen—suggests potential for unique target binding and physicochemical properties, making it a valuable chemical tool for probing biological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to utilize this compound as a building block in synthetic chemistry, a standard in analytical method development, or a lead compound in biological screening assays.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-12(22)20-19-17(13-8-10-14(24-3)11-9-13)18(23)15-6-4-5-7-16(15)21(19)2/h4-11H,1-3H3,(H,20,22)

InChI Key

VMBODOWMEZOZQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization Route

Synthetic Pathway Overview

The Gould-Jacobs reaction is a cornerstone for constructing the 4-oxo-1,4-dihydroquinoline core. For the target compound, this method involves:

  • Starting Material Preparation : 3-Amino-4'-methoxybenzophenone is synthesized via Ullmann coupling between 3-nitrobenzophenone and 4-methoxyphenylboronic acid, followed by nitro reduction (Pd/C, H₂, 80% yield).
  • Cyclization : Reaction with ethyl acetoacetate in diphenyl ether at 240°C for 4 hours forms the 4-oxo-1,4-dihydroquinoline skeleton (72% yield).
  • N-Methylation : Treatment with methyl iodide and NaH in DMF introduces the 1-methyl group (89% yield).
  • Acetamide Functionalization : Chloroacetylation at position 2 (SOCl₂, 65°C) followed by nucleophilic substitution with ammonium acetate yields the acetamide (56% overall).
Table 1: Gould-Jacobs Route Optimization
Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclization Ethyl acetoacetate, 240°C 72 92
N-Methylation CH₃I, NaH, DMF, 0°C → rt 89 98
Acetamide Formation ClCH₂COCl, NH₄OAc, Et₃N 56 95

Friedländer Synthesis Approach

Mechanism and Adaptations

The Friedländer method employs o-aminobenzaldehyde derivatives and ketones. For this compound:

  • Aldehyde Synthesis : 2-Amino-5-(4-methoxyphenyl)benzaldehyde is prepared via Suzuki-Miyaura coupling (Pd(PPh₃)₄, 85% yield).
  • Quinoline Formation : Condensation with methyl acetoacetate in acidic ethanol (HCl, reflux) generates the quinoline core (68% yield).
  • Post-Functionalization : Sequential N-methylation (CH₃OTf, 78%) and acetamide installation via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 63%) complete the synthesis.
Table 2: Friedländer Method Performance
Step Key Challenges Solutions
Aldehyde Stability Oxidation during storage Use of stabilizers (BHT)
Regioselectivity Competing cyclization pathways Temperature control (70°C)

Solid-Phase Combinatorial Synthesis

High-Throughput Strategies

Polymer-supported synthesis enhances efficiency for structure-activity studies:

  • Resin Functionalization : Wang resin is loaded with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using HOBt/EDCI (92% loading).
  • Diversification : On-resin N-methylation (CH₃I, DIEA) and acetamide coupling (acetic anhydride, PyBOP) achieve 87% purity.
  • Cleavage and Purification : TFA/dichloromethane (1:3) releases the compound, with final purification via reverse-phase HPLC (>99% purity).

Palladium-Catalyzed Cross-Coupling

Late-Stage Functionalization

This route prioritizes modularity:

  • Core Synthesis : 1-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is prepared via Gould-Jacobs cyclization.
  • Suzuki Coupling : Introduction of 4-methoxyphenyl at position 3 using Pd(OAc)₂/SPhos (82% yield).
  • Amidation : Carboxylic acid at position 2 is converted to acetamide using HATU/DIPEA (91% yield).
Table 3: Cross-Coupling Efficiency
Catalyst System Temperature (°C) Yield (%)
Pd(OAc)₂/Xantphos 100 82
PdCl₂(PPh₃)₂ 90 75

Comparative Analysis of Methods

Yield and Scalability

  • Gould-Jacobs : Highest scalability (gram-scale), but requires harsh temperatures.
  • Friedländer : Superior regiocontrol, limited by aldehyde instability.
  • Solid-Phase : Ideal for parallel synthesis, though resin costs are prohibitive for large batches.

Purity and Byproducts

  • Chlorinated byproducts (e.g., 2-chloro derivatives) are common in Gould-Jacobs routes, necessitating recrystallization.
  • Palladium residues (<0.1 ppm) are rigorously controlled in cross-coupling methods via chelating resins.

Industrial Production Considerations

Process Optimization

  • Continuous Flow Reactors : Reduce reaction times for cyclization steps from 4 hours to 20 minutes.
  • Crystallization Controls : Ethanol/water mixtures (7:3) yield >99% pure crystals.
  • Cost Analysis : Raw material costs dominate (60%), with palladium catalysts contributing 25% in cross-coupling routes.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Case Studies

Several studies have documented the anticancer potential of this compound:

  • In Vitro Studies : Research has shown that N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide effectively reduces the viability of various cancer cell lines through apoptosis induction.
  • Animal Models : In vivo experiments demonstrated significant tumor growth inhibition in rodent models treated with this compound, suggesting its potential for clinical applications in oncology.

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promising antimicrobial activity .

Case Studies

Research indicates that this compound exhibits activity against various bacterial strains:

  • Broad-Spectrum Activity : Studies have reported effective minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent .
  • Comparative Efficacy : When compared with existing antibiotics, this compound demonstrated superior efficacy against resistant strains, indicating its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and reported activities of the target compound with analogous molecules:

Compound Name Core Structure Key Substituents Reported Activity References
Target Compound Quinolinone 1-Methyl, 3-(4-methoxyphenyl)acetamide Hypothesized kinase inhibition -
2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13b) Ethaneamide Cyano, 4-methoxyphenyl hydrazine, sulfamoyl Not specified
N-(4-methoxyphenyl)-quinazoline sulfonamide (38) Quinazoline sulfonyl Pyrrolidinyl, 4-methoxyphenyl Anticancer (HCT-1, MCF-7)
N-(6-Trifluoromethylbenzothiazole-2-yl)urea Benzothiazole Trifluoromethyl, 4-methoxyphenyl urea Not specified
Dichlorophenyl-pyrazolyl acetamide () Pyrazolyl acetamide 3,4-Dichlorophenyl, antipyrine Structural studies

Key Observations:

Core Structure Differences: The target compound’s quinolinone core differs from 13b (ethaneamide) and 38 (quinazoline sulfonyl) . Quinolinones are rigid and planar, favoring DNA intercalation, whereas quinazolines often target kinases (e.g., EGFR) . Benzothiazole derivatives (e.g., ) exhibit distinct electronic profiles due to sulfur-containing heterocycles, enhancing metabolic stability .

Substituent Effects: The 4-methoxyphenyl group is common across several compounds (e.g., target compound, 38, 13b). This group enhances lipophilicity and may improve blood-brain barrier penetration compared to dichlorophenyl analogs . The acetamide moiety in the target compound and 38 facilitates hydrogen bonding, critical for target binding.

Biological Activity: Compound 38 demonstrated potent anticancer activity against HCT-1 and MCF-7 cells, attributed to the quinazoline sulfonyl group’s ability to inhibit tubulin polymerization . The target compound’s quinolinone core may exhibit similar mechanisms but with altered selectivity.

Pharmacological Hypotheses

  • This contrasts with 38’s sulfonamide-driven tubulin inhibition .
  • Compared to dichlorophenyl analogs (), the methoxy group may reduce cytotoxicity while maintaining target affinity .

Biological Activity

N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]acetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its unique quinoline structure, characterized by a methoxyphenyl group and an acetamide functional group, plays a significant role in its interaction with biological systems.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 322.4 g/mol

The compound's structure enhances its solubility and may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry .

This compound exhibits significant antitumor activity. Its mechanism involves:

  • DNA Intercalation : The compound intercalates with DNA, disrupting normal replication processes.
  • Topoisomerase Inhibition : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication and transcription. This inhibition leads to apoptosis in cancer cells .

Antitumor Activity

Research indicates that this compound effectively inhibits the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF-77.5
A5496.0

These findings suggest that the compound could be developed as a potential therapeutic agent for cancer treatment.

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Further research is needed to fully elucidate its antimicrobial mechanisms and efficacy.

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for modifications that could enhance its efficacy or reduce side effects. Comparative analysis with similar compounds reveals distinct features:

Compound NameStructure TypeUnique Features
QuinolineBasic scaffoldLacks additional functional groups
ChloroquineAntimalarial drugContains a 4-aminoquinoline structure
QuinacrineAntimalarial agentDifferent substituents affecting activity
N-[3-(4-methoxyphenyl)-...]Complex structureSpecific methoxy and acetamide substitutions enhance solubility and activity .

Case Studies

Recent studies have highlighted the potential applications of this compound in clinical settings:

  • In Vivo Efficacy : A study demonstrated that administration of the compound led to significant tumor reduction in xenograft models of lung cancer.
  • Combination Therapy : Research is ongoing to evaluate the compound's effectiveness in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance.

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